N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide
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Overview
Description
The study of complex organic molecules such as “N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-fluorophenyl)glycinamide” is crucial for understanding their potential applications in various fields, including medicinal chemistry and material science. These studies often involve detailed analysis of their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step chemical reactions. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, highlights the challenges and strategies in synthesizing fluorinated aromatic compounds, which could be relevant for the synthesis of the target compound (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of complex compounds is often analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the spatial arrangement of atoms within the molecule and its electronic structure, which are critical for understanding its reactivity and properties.
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups. For instance, sulfonamides and fluorinated compounds exhibit unique reactivity patterns due to the presence of sulfur and fluorine atoms, respectively. The study of indolylarylsulfones demonstrates the importance of structure-activity relationships in designing compounds with desired biological activities (Famiglini & Silvestri, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrFN2O3S/c21-15-10-12-17(13-11-15)28(26,27)24(16-6-2-1-3-7-16)14-20(25)23-19-9-5-4-8-18(19)22/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHYJLSCRVXWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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